molecular formula C18H16O2 B14702411 2,4,5,7-Tetramethylphenanthrene-9,10-dione CAS No. 17825-38-6

2,4,5,7-Tetramethylphenanthrene-9,10-dione

Katalognummer: B14702411
CAS-Nummer: 17825-38-6
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: SPGRRQBIIDFRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5,7-Tetramethylphenanthrene-9,10-dione is an organic compound with the molecular formula C18H18O2 It is a derivative of phenanthrene, characterized by the presence of four methyl groups at positions 2, 4, 5, and 7, and two ketone groups at positions 9 and 10

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetramethylphenanthrene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5,7-tetramethylphenanthrene.

    Oxidation: The key step in the synthesis is the oxidation of 2,4,5,7-tetramethylphenanthrene to introduce the ketone groups at positions 9 and 10. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,7-Tetramethylphenanthrene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,5,7-Tetramethylphenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4,5,7-Tetramethylphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular components, and modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthrene: The parent compound without the methyl and ketone substitutions.

    1,2,3,4-Tetramethylphenanthrene: A similar compound with methyl groups at different positions.

    9,10-Phenanthrenequinone: A compound with ketone groups at positions 9 and 10 but without the methyl substitutions.

Uniqueness

2,4,5,7-Tetramethylphenanthrene-9,10-dione is unique due to the specific arrangement of methyl and ketone groups, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

17825-38-6

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

2,4,5,7-tetramethylphenanthrene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)18(20)14-8-10(2)6-12(4)16(14)15/h5-8H,1-4H3

InChI-Schlüssel

SPGRRQBIIDFRSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)C3=CC(=CC(=C32)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.